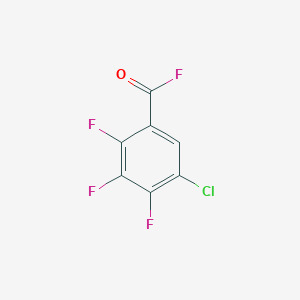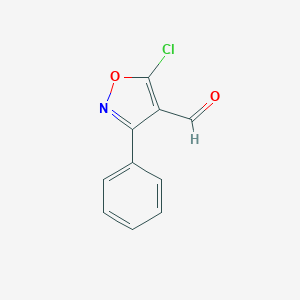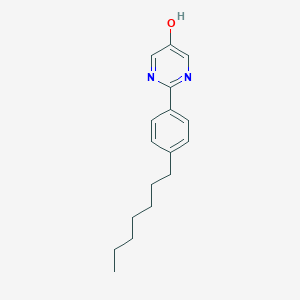
2-(4-Heptylphenyl)pyrimidin-5-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Heptylphenyl)pyrimidin-5-OL, also known as C16H21N2O, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a complex process and has been found to exhibit numerous biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-(4-Heptylphenyl)pyrimidin-5-OL involves the inhibition of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This inhibition occurs through the suppression of nuclear factor-κB (NF-κB) activation. NF-κB is a transcription factor that plays a key role in the expression of pro-inflammatory cytokines. By inhibiting NF-κB activation, 2-(4-Heptylphenyl)pyrimidin-5-OL can reduce the production of pro-inflammatory cytokines and subsequently reduce inflammation.
Efectos Bioquímicos Y Fisiológicos
In addition to its anti-inflammatory properties, 2-(4-Heptylphenyl)pyrimidin-5-OL has also been found to exhibit other biochemical and physiological effects. Studies have shown that the compound can inhibit the growth of cancer cells by inducing apoptosis. It has also been found to exhibit anti-oxidant properties, which can protect cells from oxidative damage. Furthermore, 2-(4-Heptylphenyl)pyrimidin-5-OL has been found to have neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer’s disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(4-Heptylphenyl)pyrimidin-5-OL in lab experiments is its specificity. The compound has been found to selectively inhibit NF-κB activation, which makes it a useful tool for studying the role of NF-κB in various biological processes. However, one of the limitations of using 2-(4-Heptylphenyl)pyrimidin-5-OL in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals in experiments.
Direcciones Futuras
There are numerous future directions for research involving 2-(4-Heptylphenyl)pyrimidin-5-OL. One potential area of research is the development of novel anti-inflammatory drugs based on the compound’s structure. Another potential area of research is the investigation of the compound’s neuroprotective effects in animal models of neurodegenerative diseases. Additionally, further studies are needed to fully understand the compound’s mechanism of action and to identify any potential side effects or toxicity.
Métodos De Síntesis
The synthesis of 2-(4-Heptylphenyl)pyrimidin-5-OL involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 4-heptylbenzaldehyde with malononitrile to produce 4-(4-heptylphenyl)-2-methylidenemalononitrile. This intermediate is then reacted with guanidine to form the desired product, 2-(4-Heptylphenyl)pyrimidin-5-OL. The purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
2-(4-Heptylphenyl)pyrimidin-5-OL has been found to exhibit potential applications in various scientific research fields. One of the most promising areas of research involves the compound’s anti-inflammatory properties. Studies have shown that 2-(4-Heptylphenyl)pyrimidin-5-OL can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This makes it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
Número CAS |
106809-01-2 |
|---|---|
Nombre del producto |
2-(4-Heptylphenyl)pyrimidin-5-OL |
Fórmula molecular |
C17H22N2O |
Peso molecular |
270.37 g/mol |
Nombre IUPAC |
2-(4-heptylphenyl)pyrimidin-5-ol |
InChI |
InChI=1S/C17H22N2O/c1-2-3-4-5-6-7-14-8-10-15(11-9-14)17-18-12-16(20)13-19-17/h8-13,20H,2-7H2,1H3 |
Clave InChI |
XMGHVFRPXPOTFH-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)O |
SMILES canónico |
CCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)O |
Sinónimos |
2-(4-Heptylphenyl)-5-hydroxypyrimidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



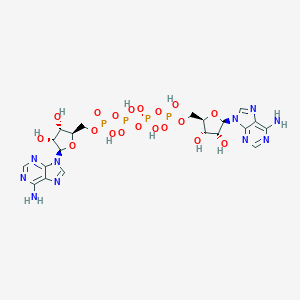
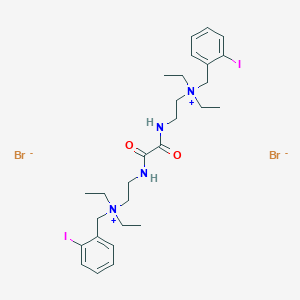
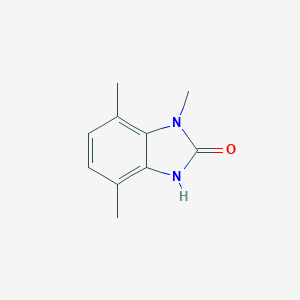
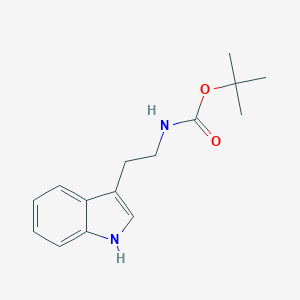
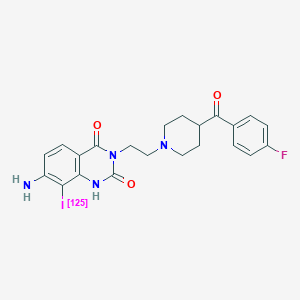
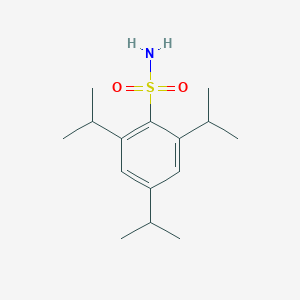
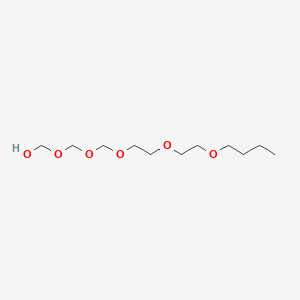
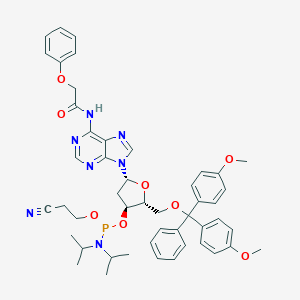
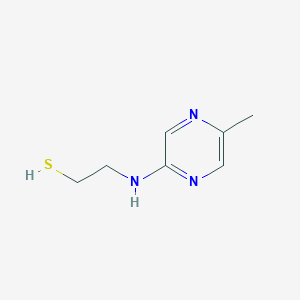
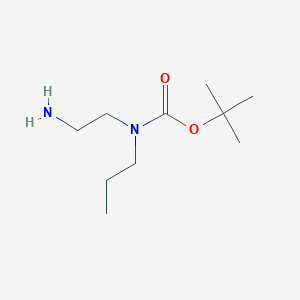
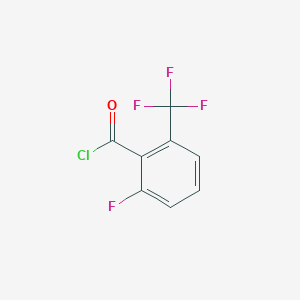
![2-[[[2-[(Hydroxymethyl)[2-[(1-oxoisononyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid](/img/structure/B26316.png)
